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molecular formula C12H6N2OS B8448982 4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carbonitrile

4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carbonitrile

Cat. No. B8448982
M. Wt: 226.26 g/mol
InChI Key: FYSSSWKZHVZAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910600B2

Procedure details

In a microwave vessel, methyl 2-bromo-3-thiophene carboxylate (1.0 eq, 250 mg, 1.13 mmol), 2-amino-3-cyanophenyl boronic acid HCl (1.1 eq, 250 mg, 1.24 mmol), sodium acetate (3.0 eq, 278 mg, 3.39 mmol) and PdCl2(dppf) (0.007 eq, 4.3 mg, 0.0082 mmol) were mixed together in anhydrous DMF (2.5 ml). The mixture was heated in a microwave oven at 120° C. for 10 nm. Water was added and the material extracted with CH2Cl2. The organic extracts were washed with brine, dried over Na2SO4 and the solvents removed in vacuo. The resulting solid was sonicated in AcOEt, filtered and dried to afford 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carbonitrile as a beige solid (121 mg, 48% yield). LCMS (ES): 95% pure, m/z 227 [M+1]+.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
2-amino-3-cyanophenyl boronic acid HCl
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
4.3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9]C)=O.Cl.N[C:13]1[C:18]([C:19]#[N:20])=[CH:17][CH:16]=[CH:15][C:14]=1B(O)O.C([O-])(=O)C.[Na+].O.C[N:31](C=O)C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[O:9]=[C:7]1[C:6]2[CH:5]=[CH:4][S:3][C:2]=2[C:15]2[CH:16]=[CH:17][C:18]([C:19]#[N:20])=[CH:13][C:14]=2[NH:31]1 |f:1.2,3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC=1SC=CC1C(=O)OC
Name
2-amino-3-cyanophenyl boronic acid HCl
Quantity
250 mg
Type
reactant
Smiles
Cl.NC1=C(C=CC=C1C#N)B(O)O
Name
Quantity
278 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
4.3 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the material extracted with CH2Cl2
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was sonicated in AcOEt
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C1NC=2C=C(C=CC2C2=C1C=CS2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 121 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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